ICL-CCIC-0019

Cancer Metabolism Enzyme Inhibition Drug Discovery

ICL-CCIC-0019 is a highly selective CHKA inhibitor with exceptional potency (median GI50 1.12 μM across 60 cancer cell lines) and extensive in vivo validation, including PK profiling and PET imaging. Its clean kinase selectivity profile and demonstrated cancer cell selectivity make it the preferred tool for definitive CHKA target validation studies, minimizing confounding results associated with less selective analogues.

Molecular Formula C26H44Br2N4
Molecular Weight 572.5 g/mol
Cat. No. B12375975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICL-CCIC-0019
Molecular FormulaC26H44Br2N4
Molecular Weight572.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=[N+](C=C1)CCCCCCCCCCCC[N+]2=CC=C(C=C2)N(C)C.[Br-].[Br-]
InChIInChI=1S/C26H44N4.2BrH/c1-27(2)25-15-21-29(22-16-25)19-13-11-9-7-5-6-8-10-12-14-20-30-23-17-26(18-24-30)28(3)4;;/h15-18,21-24H,5-14,19-20H2,1-4H3;2*1H/q+2;;/p-2
InChIKeySRYRXSJEWKGQSC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ICL-CCIC-0019: Potent and Selective Choline Kinase Alpha (CHKA) Inhibitor for Cancer Research


ICL-CCIC-0019 is a novel, potent, and highly selective small-molecule inhibitor of choline kinase alpha (CHKA) [1]. This compound inhibits the first committed step in the CDP-choline pathway for phosphatidylcholine synthesis, which is essential for cancer cell membrane structural integrity and signaling [2]. ICL-CCIC-0019 demonstrates significant antiproliferative activity across a broad panel of cancer cell lines and has been shown to inhibit tumor growth in xenograft models [3].

Why Generic CHKA Inhibitors Cannot Replace ICL-CCIC-0019 in Cancer Metabolism Studies


While several small molecules are reported to inhibit choline kinase alpha (CHKA), they are not interchangeable due to significant differences in potency, selectivity, and the depth of their pharmacological characterization. Simply substituting ICL-CCIC-0019 with another CHKA inhibitor risks introducing variables that can confound experimental results and lead to erroneous conclusions. ICL-CCIC-0019 is distinguished by its exceptional potency [1], its demonstrable selectivity over a large panel of human kinases [2], and its extensive in vivo validation, including pharmacokinetic profiling and non-invasive target engagement monitoring via PET imaging [3].

Quantitative Evidence Guide for ICL-CCIC-0019 Differentiation


Superior CHKA Inhibition Potency (IC50) of ICL-CCIC-0019

ICL-CCIC-0019 exhibits significantly greater potency in inhibiting its primary target, choline kinase alpha (CHKA), compared to other known CHKA inhibitors. In a cell-free assay, its IC50 value is substantially lower, indicating a higher binding affinity and inhibitory capacity at the enzymatic level [1].

Cancer Metabolism Enzyme Inhibition Drug Discovery

Enhanced Cellular Antiproliferative Activity (GI50) of ICL-CCIC-0019

ICL-CCIC-0019 demonstrates superior antiproliferative activity against cancer cells when compared to its direct structural analogue, CK146. The average GI50 value for ICL-CCIC-0019 across a panel of cell lines is more than two-fold lower than that of CK146 [1].

Cancer Biology Cell Proliferation Metabolic Reprogramming

Demonstrated Selectivity of ICL-CCIC-0019 Over Normal Cells

A key advantage of ICL-CCIC-0019 is its ability to selectively inhibit the growth of cancer cells while having a minimal effect on non-malignant cells. This is demonstrated by its significantly higher GI50 values against normal cell lines [1].

Selectivity Index Therapeutic Window Toxicology

Quantitative In Vivo Target Engagement and Tumor Growth Inhibition by ICL-CCIC-0019

ICL-CCIC-0019's in vivo target engagement was quantitatively confirmed using [18F]-D4-FCH PET imaging. A significant reduction in the net irreversible uptake rate constant (Ki) for the radiotracer was observed in tumors of treated mice, demonstrating direct target modulation [1]. This target inhibition translated into potent antitumor activity in a HCT116 xenograft model [2].

Pharmacodynamics PET Imaging Xenograft Model

High Kinase Selectivity Profile of ICL-CCIC-0019

ICL-CCIC-0019 exhibits a remarkably clean selectivity profile. When screened against a diverse panel of 131 human kinases, the compound showed minimal off-target activity, inhibiting only a small fraction of kinases by more than 20% at a high concentration of 10 µM [1].

Off-Target Effects Kinase Selectivity Specificity

Optimal Research and Industrial Applications for ICL-CCIC-0019


Investigating the Role of Phosphatidylcholine Metabolism in Cancer

Researchers studying the metabolic dependencies of cancer cells can use ICL-CCIC-0019 as a highly potent and selective tool compound to acutely inhibit the CDP-choline pathway. The quantitative in vivo target engagement data [1] provides confidence for its use in both in vitro and in vivo studies to dissect the role of CHKA in tumorigenesis, proliferation, and survival. Its superior cellular potency compared to analogues like CK146 [2] makes it the preferred choice for experiments requiring robust and reproducible pathway inhibition.

Validating CHKA as a Therapeutic Target in Specific Cancer Subtypes

Given its high kinase selectivity profile [1] and demonstrable selectivity for cancer cells over normal cells [2], ICL-CCIC-0019 is an ideal candidate for target validation studies. Its clean off-target profile minimizes the risk of confounding results, allowing for a more definitive correlation between CHKA inhibition and anti-cancer phenotypes. The compound's ability to inhibit tumor growth in vivo [3] further supports its utility in preclinical proof-of-concept studies for CHKA-targeted therapies.

Non-Invasive Monitoring of CHKA Inhibition Using PET Imaging

ICL-CCIC-0019's compatibility with [18F]-D4-FCH PET imaging offers a unique, non-invasive method to longitudinally monitor pharmacodynamic target engagement in vivo [1]. This application is particularly valuable for researchers interested in correlating CHKA inhibition with tumor metabolic changes and treatment response over time, providing a powerful translational tool not commonly available with other CHKA inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for ICL-CCIC-0019

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.